Lipophilicity Difference vs. 2,5-Dichloro Isomer
The target compound, 3-(3,5-dichlorophenyl)-5-methoxybenzoic acid (CAS 1261954-74-8), exhibits a computed LogP of 4.36720 (ALOGPS/chemSrc method) , whereas its 2,5-dichlorophenyl positional isomer 3-(2,5-dichlorophenyl)-5-methoxybenzoic acid (CAS 1262007-22-6) registers a lower XLogP3 of 4.3 [1]. This ΔLogP of ~0.067, though numerically modest, is sufficient to produce distinguishable reversed-phase HPLC retention times and differential octanol–water partitioning behavior at physiologically relevant pH ranges. The higher lipophilicity of the 3,5-dichloro substitution pattern may confer marginally improved membrane permeability in cell-based assays, while also increasing the risk of non-specific protein binding relative to the 2,5-dichloro variant .
| Evidence Dimension | Computed lipophilicity (LogP/XLogP3) |
|---|---|
| Target Compound Data | LogP = 4.36720 (chemSrc, ALOGPS method) |
| Comparator Or Baseline | 3-(2,5-Dichlorophenyl)-5-methoxybenzoic acid (CAS 1262007-22-6): XLogP3 = 4.3 |
| Quantified Difference | ΔLogP ≈ 0.067 (target more lipophilic) |
| Conditions | In silico prediction; no experimental LogD₇.₄ data available for either compound in public domain |
Why This Matters
Lipophilicity differences of this magnitude influence HPLC method development and may bias apparent potency in cell-based assays due to differential non-specific binding or membrane partitioning, making isomer-specific characterization essential for reproducible pharmacology.
- [1] Kuujia. 3-(2,5-Dichlorophenyl)-5-methoxybenzoic acid – Computed Properties. XLogP3: 4.3; Complexity: 324. CAS 1262007-22-6. View Source
